D-Arabinose-1-d

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Arabinose-1-d is a naturally occurring pentose sugar, which is a type of monosaccharide. It is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. D-Arabinose is commonly found in nature as a component of biopolymers such as hemicellulose and pectin. It plays a significant role in various biological processes and has applications in the food, pharmaceutical, and biotechnology industries.

准备方法

Synthetic Routes and Reaction Conditions: D-Arabinose can be synthesized through several methods. One common method involves the oxidation of D-glucose using nitric acid, which yields D-arabinonic acid. This acid is then reduced to D-arabinose using a suitable reducing agent such as sodium amalgam.

Industrial Production Methods: Industrial production of D-arabinose often involves the hydrolysis of arabinan, a polysaccharide found in plant cell walls. The hydrolysis is typically carried out using acid or enzymatic methods. The resulting D-arabinose is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: D-Arabinose can be oxidized to D-arabinonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of D-arabinose can yield various sugar alcohols, such as D-arabitol.

Isomerization: D-Arabinose can be isomerized to D-ribulose using arabinose isomerase.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Sodium amalgam or other reducing agents can be used.

Isomerization: Arabinose isomerase enzyme is used under specific pH and temperature conditions.

Major Products Formed:

Oxidation: D-arabinonic acid.

Reduction: D-arabitol.

Isomerization: D-ribulose.

科学研究应用

1.1. Precursor for Ascorbic Acid Synthesis

D-Arabinose-1-d is a precursor in the biosynthesis of ascorbic acid (vitamin C). Research indicates that D-arabino-1,4-lactone, derived from this compound, is an important substrate for the enzyme arabino-1,4-lactone oxidase, which catalyzes the conversion to ascorbic acid. This pathway is crucial as ascorbic acid serves as a potent antioxidant in various organisms .

1.2. Anticancer Properties

Recent studies have demonstrated that D-arabinose can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest at the G2/M phase. This effect is mediated through the activation of the p38 MAPK signaling pathway and subsequent autophagy induction . The compound's ability to modulate critical cell cycle regulators such as Cyclin B1 and p21 further underscores its potential as an anticancer agent.

2.1. Prebiotic Effects

This compound has been shown to promote the growth of beneficial gut bacteria such as Bifidobacterium. In vitro studies revealed that when cultured with D-arabino-1,4-lactone, Bifidobacterium exhibited enhanced proliferation and lactic acid production, suggesting its potential use as a prebiotic agent .

2.2. Antibiofilm Agent

The compound has also been investigated for its ability to inhibit biofilm formation by oral bacteria. Studies indicate that D-arabinose can disrupt quorum sensing mechanisms in bacteria, making it a promising candidate for preventing dental plaque formation and other biofilm-related issues .

Toxicological Studies

Research into the safety profile of D-arabinose suggests a low toxicity level when administered at appropriate doses. Toxicological assessments have indicated that it does not pose significant risks when used in food applications or therapeutic contexts .

Comparative Data Table

5.1. Study on Anticancer Activity

In a controlled experiment involving MDA-MB-231 cells treated with varying concentrations of D-arabinose, significant suppression of cell proliferation was observed at doses of 20 mM and above. The study utilized flow cytometry to analyze cell cycle distribution, revealing a marked accumulation of cells in the G2/M phase post-treatment .

5.2. Prebiotic Potential Investigation

A study assessing the impact of D-arabinose on Bifidobacterium demonstrated that supplementation with D-arabino-1,4-lactone resulted in increased lactic acid production and bacterial proliferation compared to controls lacking the compound . This suggests its potential role in enhancing gut microbiota health.

作用机制

D-Arabinose exerts its effects through various mechanisms depending on its application. For example, in the context of its use as a sweetener, D-arabinose inhibits the enzyme sucrase, which breaks down sucrose into glucose and fructose in the small intestine . In medicinal applications, such as the use of cytarabine, D-arabinose is incorporated into the DNA of rapidly dividing cells, leading to the inhibition of DNA synthesis and cell death .

相似化合物的比较

L-Arabinose: A stereoisomer of D-arabinose, commonly found in plant cell walls.

Uniqueness: D-Arabinose is unique in its ability to inhibit sucrase and its role as a precursor for important pharmaceutical compounds. Its specific stereochemistry also makes it distinct from other pentose sugars like D-xylose and L-arabinose .

生物活性

D-Arabinose-1-d, a rare sugar, has garnered attention for its diverse biological activities, particularly in cancer research and microbiology. This article explores its mechanisms of action, therapeutic potential, and implications based on recent studies.

1. Cancer Cell Proliferation Inhibition

Recent research has demonstrated that D-arabinose induces significant inhibition of breast cancer cell proliferation. The mechanism involves:

- Cell Cycle Arrest : D-arabinose triggers G2/M phase arrest in cancer cells, effectively halting their proliferation. This was evidenced through flow cytometry and colony formation assays .

- Autophagy Activation : The compound promotes autophagy via the activation of the p38 MAPK signaling pathway. Inhibition of this pathway using specific inhibitors reversed the effects of D-arabinose, highlighting its role in mediating autophagic processes .

- Xenograft Models : In vivo studies using mouse xenograft models showed that treatment with D-arabinose significantly reduced tumor growth, confirming its anti-cancer properties .

2. Inhibition of Biofilm Formation

D-arabinose has also been shown to inhibit biofilm formation by oral bacteria, which is crucial in preventing dental plaque and related infections. Key findings include:

- Anti-Adhesive Properties : Pretreatment with D-arabinose on titanium discs significantly reduced biofilm formation by various bacterial strains, indicating its potential as an antibiofilm agent .

- Quorum Sensing Inhibition : The compound interferes with the activity of autoinducer-2 (AI-2), a signaling molecule involved in bacterial communication, further supporting its role in preventing biofilm development .

Quantitative Analysis of Biological Activity

A summary of key findings regarding the biological activity of D-arabinose is presented in the table below:

| Study Focus | Biological Activity | IC50 Value (mM) | Model Used |

|---|---|---|---|

| Cancer Cell Proliferation | Induces G2/M phase arrest | - | Breast cancer cell lines |

| Autophagy Activation | Promotes autophagy via p38 MAPK signaling | - | Breast cancer cell lines |

| Growth Inhibition | Strong inhibitory effect on Caenorhabditis elegans | 7.5 | Nematode model |

| Biofilm Formation | Inhibits biofilm formation on titanium discs | - | Oral bacteria |

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study, breast cancer cell lines treated with varying concentrations of D-arabinose exhibited a dose-dependent reduction in cell viability. The study utilized assays such as CCK-8 and flow cytometry to assess proliferation and cell cycle distribution. The findings suggest that D-arabinose could be explored as a novel therapeutic agent for enhancing chemotherapy sensitivity in breast cancer patients .

Case Study 2: Urinary Biomarkers in Cancer Patients

Another significant finding is the elevated levels of D-arabinose-containing free-glycans in the urine of cancer patients. This study employed selected reaction monitoring (SRM) to quantify these glycan structures, revealing that patients with gastric and colorectal cancers had particularly high levels. This suggests potential applications for D-arabinose as a biomarker for cancer diagnosis and monitoring .

属性

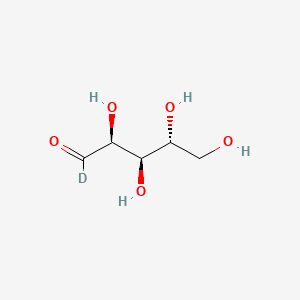

IUPAC Name |

(2S,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-SZQJHYLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The abstract mentions that D-aldopentoses, including D-Arabinose, can generate superoxide radicals in the presence of Cu2+. What is the significance of superoxide generation in the context of viral inactivation?

A1: Superoxide radicals (O2•-) are highly reactive oxygen species (ROS) []. While ROS are naturally produced in cellular processes, excessive amounts can cause oxidative stress, damaging vital cellular components like proteins, lipids, and DNA []. In the context of viral inactivation, the generation of superoxide by D-Arabinose in the presence of Cu2+ could lead to oxidative damage of viral proteins or nucleic acids, ultimately hindering viral replication and infectivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。